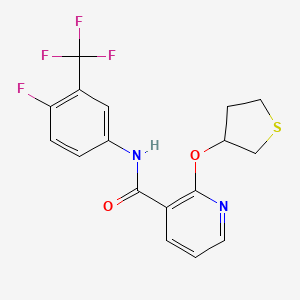
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H14F4N2O2S and its molecular weight is 386.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Reagents for Drug Development
One notable application in scientific research is the development of electrophilic reagents for drug discovery. The importance of fluorine-containing compounds, such as trifluoromethylthiolated compounds, in pharmaceutical sciences is well-documented due to their ability to improve cell-membrane permeability and enhance chemical and metabolic stability of drug molecules. Electrophilic trifluoromethylthiolating reagents have been developed to facilitate the late-stage functionalization of drug molecules, which is critical for optimizing their properties during drug development processes (Shao et al., 2015).
Fluorinated Nicotinates for Drug Delivery
The study of fluorinated nicotinates highlights their potential in drug delivery systems. Fluorophilicity measurements of these compounds can inform the design of prodrugs for fluorocarbon-based drug delivery, an area of interest for enhancing the efficacy and selectivity of therapeutic agents (Ojogun et al., 2010).
Corrosion Inhibition
Another application involves the use of nicotinamide derivatives as corrosion inhibitors for metals. The study of various nicotinamide derivatives has shown promising results in protecting mild steel against corrosion in acidic environments, demonstrating the compound's potential utility in industrial applications (Chakravarthy et al., 2014).
Fungicidal Activity
The design and synthesis of nicotinamide derivatives for use as fungicides is another area of application. Specific derivatives have shown high efficacy against cucumber downy mildew, suggesting the potential of these compounds in agricultural applications to protect crops from fungal diseases (Wu et al., 2022).
Antipathogenic Activity
Furthermore, the synthesis and evaluation of thiourea derivatives highlight their antipathogenic activity, particularly against bacterial strains capable of forming biofilms. This suggests potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their diverse applications .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The broad use of trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries suggests that they may influence a variety of biochemical pathways .
Result of Action
The wide use of trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries indicates that they likely have significant molecular and cellular effects .
properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O2S/c18-14-4-3-10(8-13(14)17(19,20)21)23-15(24)12-2-1-6-22-16(12)25-11-5-7-26-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMJFSLXVOJLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

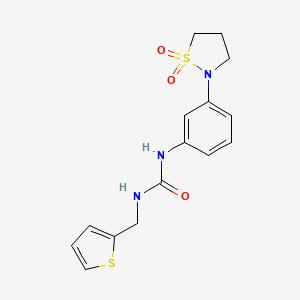

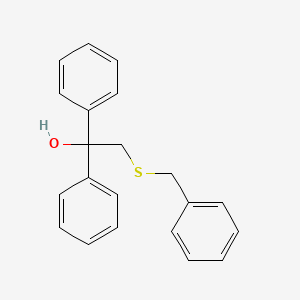
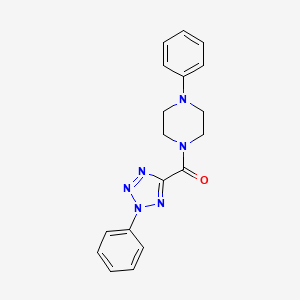
![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2394640.png)
![3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2394641.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)
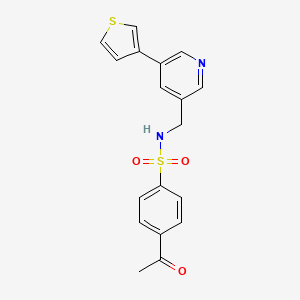
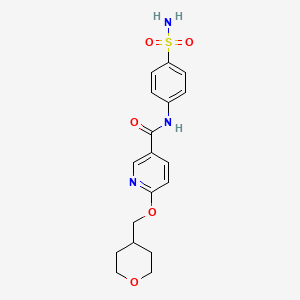
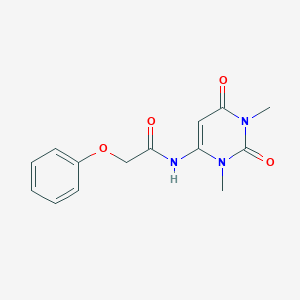
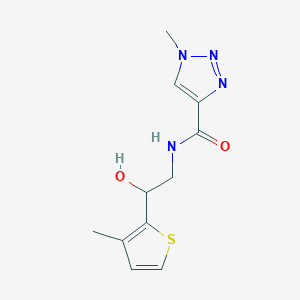
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)